molecular formula C11H12O5 B8009145 3-(4-(Carboxymethoxy)phenyl)propanoic acid

3-(4-(Carboxymethoxy)phenyl)propanoic acid

Cat. No.: B8009145
M. Wt: 224.21 g/mol
InChI Key: AKIGVZYXCBBOEW-UHFFFAOYSA-N
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Description

3-(4-(Carboxymethoxy)phenyl)propanoic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(carboxymethoxy)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)6-3-8-1-4-9(5-2-8)16-7-11(14)15/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIGVZYXCBBOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Phenylpropanoic Acid Derivatives in Chemical and Biological Sciences

Phenylpropanoic acid, also known as hydrocinnamic acid, is a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a propanoic acid tail. sigmaaldrich.com Its derivatives are a diverse class of organic compounds that have garnered significant attention across various scientific disciplines. These compounds are not only integral components of many natural products but also serve as versatile building blocks in synthetic chemistry.

In the realm of biological sciences, phenylpropanoic acid derivatives exhibit a wide spectrum of activities. They are recognized for their potential as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. nih.gov For instance, certain derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), which is implicated in inflammation and pain pathways. hmdb.ca Furthermore, the structural framework of phenylpropanoic acid is a key feature in the design of drugs targeting a range of conditions, from type 2 diabetes to neuropathic pain. nih.govsigmaaldrich.com The adaptability of the phenylpropanoic acid scaffold allows for modifications that can fine-tune a compound's biological activity and pharmacokinetic profile.

Significance of the Carboxymethoxy Moiety in Compound Design and Activity

The introduction of a carboxymethoxy group (-O-CH₂-COOH) onto a parent molecule can significantly alter its physicochemical and biological properties. This functional group is essentially an ether linkage to an acetic acid unit. Its primary contribution is the introduction of a second carboxylic acid group, which has several important implications for compound design.

Firstly, the presence of two carboxylic acid groups generally increases the polarity and water solubility of a compound. This is a crucial factor in drug design, as improved solubility can enhance a drug's absorption and distribution in the body. Secondly, the carboxymethoxy moiety can participate in hydrogen bonding interactions with biological targets such as proteins and enzymes. These interactions can be critical for the binding affinity and specificity of a drug molecule. The acidic nature of the carboxylic acid can also play a role in a compound's mechanism of action, particularly if it interacts with a receptor's active site. In medicinal chemistry, the strategic placement of polar functional groups like the carboxymethoxy moiety is a common strategy to optimize a compound's "drug-like" properties.

Historical Context and Evolution of Research on This Class of Compounds

The study of phenylpropanoic acid and its derivatives has a long history, dating back to the early days of organic chemistry. Initially, research focused on the isolation of these compounds from natural sources and the elucidation of their structures. As synthetic methodologies advanced, chemists began to explore the creation of novel derivatives with tailored properties.

In the mid-20th century, the discovery of the anti-inflammatory properties of certain phenylpropanoic acid derivatives, such as ibuprofen, marked a significant turning point. This spurred extensive research into this class of compounds, leading to the development of a wide range of non-steroidal anti-inflammatory drugs (NSAIDs). More recently, research has expanded beyond anti-inflammatory applications to explore their potential in areas such as metabolic diseases, oncology, and neurology. The evolution of research has been driven by a deeper understanding of disease mechanisms and the development of sophisticated tools for drug design and discovery, including computational modeling and high-throughput screening. While the broader class of phenylpropanoic acids has been extensively studied, specific derivatives like 3-(4-(carboxymethoxy)phenyl)propanoic acid remain relatively unexplored, representing a newer frontier in this well-established field.

Current State of Knowledge and Unaddressed Research Questions for 3 4 Carboxymethoxy Phenyl Propanoic Acid

Established Synthetic Pathways for this compound

The principal synthetic approach to this compound begins with the formation of its precursor, 3-(4-hydroxyphenyl)propanoic acid. This intermediate provides the foundational phenylpropanoic acid core upon which the final structure is built.

The key precursor for the title compound is 3-(4-hydroxyphenyl)propanoic acid. nih.gov A common method for its synthesis involves the catalytic hydrogenation of p-coumaric acid (4-hydroxycinnamic acid). Another approach involves the reaction of a protected p-hydroxybenzaldehyde with a glycolic acid derivative, followed by hydrolysis to a cinnamic acid intermediate, which is then subjected to asymmetric hydrogenation and deprotection to yield the desired phenylpropanoic acid structure. google.com

A different strategy starts with 4-aminophenol, which can be reacted with acrylic acid to form N-(4-hydroxyphenyl)-β-alanine, a structurally related compound. nih.gov While this specific product has an amino linkage instead of a direct carbon-carbon bond to the phenyl ring, the general principle of using acrylic acid or its esters to build the three-carbon propanoic acid chain is a relevant synthetic strategy.

The introduction of the carboxymethoxy group onto the phenolic hydroxyl of 3-(4-hydroxyphenyl)propanoic acid is typically achieved via the Williamson ether synthesis. wikipedia.orgbyjus.com This classic and widely used method involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.com

In this specific synthesis, the phenolic hydroxyl group of 3-(4-hydroxyphenyl)propanoic acid is first deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks an α-haloacetic acid, most commonly chloroacetic acid or bromoacetic acid, in an SN2 reaction. wikipedia.orglibretexts.org The halide acts as the leaving group, resulting in the formation of the ether linkage and yielding this compound. The reaction is typically carried out in a polar solvent like water, acetonitrile, or DMF. byjus.com

Table 1: Key Reactions in the Synthesis of this compound

Step Reactants Reagents/Conditions Product Reaction Type
Core Synthesis p-Hydroxybenzaldehyde, Glycolic acid derivative 1. Base; 2. Hydrolysis; 3. Asymmetric Hydrogenation; 4. Deprotection 3-(4-Hydroxyphenyl)propanoic acid google.com Multi-step synthesis
Etherification 3-(4-Hydroxyphenyl)propanoic acid, Chloroacetic acid Base (e.g., NaOH, K₂CO₃), Solvent (e.g., H₂O, Acetonitrile) This compound Williamson Ether Synthesis wikipedia.orgbyjus.com

For the Williamson ether synthesis step, reaction conditions can be optimized to maximize yield and facilitate scalability. The choice of base and solvent is critical. Using a stronger base ensures complete deprotonation of the phenol, while the solvent must be able to dissolve both the phenoxide salt and the haloacetic acid. libretexts.org Phase-transfer catalysis is often employed in industrial syntheses to improve the reaction rate between two reactants in different phases. byjus.com

Modern synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and improve yields for the alkylation of phenols. mdpi.com Mechanochemical methods, which involve reactions conducted by milling solid reactants together, offer a solvent-free, environmentally friendly alternative that can be highly efficient and scalable. mdpi.com For instance, the alkylation of 4-hydroxybenzaldehyde (B117250) has been successfully performed using these alternative energy sources, suggesting their applicability to the synthesis of the title compound. mdpi.com

Synthesis of Analogues and Derivatives Bearing the this compound Scaffold

The this compound structure serves as a scaffold for creating a wide range of derivatives through modifications at two primary sites: the phenyl ring and the propanoic acid chain.

Substituents can be introduced onto the phenyl ring either by using a pre-substituted starting material or by direct modification of the scaffold.

Halogenation: Halogenated analogues can be synthesized by starting with a halogenated version of 3-(4-hydroxyphenyl)propanoic acid. For example, starting with 3-(3-chloro-4-hydroxyphenyl)propanoic acid would lead to a chlorinated final product. Direct halogenation of the final compound is also possible, although it may require careful control of reaction conditions to achieve the desired regioselectivity. The synthesis of related compounds like 3-bromo-4-phenylisothiazole-5-carboxylic acid demonstrates methods for introducing halogens onto aromatic rings. mdpi.com

Alkyl/Alkoxy Substitutions: Similar to halogenation, alkyl or alkoxy groups can be introduced by using appropriately substituted starting materials. For instance, the synthesis of 2-(3,4-disubstituted phenyl)benzoxazole derivatives often begins with the alkylation of a substituted 4-hydroxybenzaldehyde. mdpi.com A similar strategy could be applied here.

Nitro Group Introduction: The introduction of a nitro group, a versatile handle for further functionalization (e.g., reduction to an amine), can be achieved using nitrating agents. The synthesis of compounds like 3-(4-Nitrophenyl)propanoic acid serves as a precedent for this type of modification. chemicalbook.com

The two carboxylic acid groups of this compound offer numerous opportunities for derivatization, allowing for the synthesis of esters, amides, and other functional groups.

Esterification: The carboxylic acid groups can be converted to esters by reacting the parent acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. nih.gov For example, reaction with methanol (B129727) would yield the corresponding dimethyl ester.

Amide and Hydrazide Formation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and then reacted with an amine to form an amide. google.com Alternatively, direct coupling with an amine using coupling reagents like BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) is a common method. google.com Reaction of an ester derivative with hydrazine (B178648) hydrate (B1144303) leads to the formation of a hydrazide, which can be a precursor for synthesizing hydrazones and other heterocyclic derivatives. nih.govmdpi.com Research on related structures shows the successful synthesis of various hydrazones by reacting a hydrazide with aromatic or heterocyclic aldehydes. nih.govmdpi.com

Table 2: Examples of Derivatization Reactions on Related Scaffolds

Reaction Type Reactant Reagents Product Type Reference
Hydrazide Synthesis Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate Hydrazine hydrate, Ethanol, Reflux Acid Hydrazide nih.gov
Amide Synthesis p-Hydroxyphenyl propionic acid Thionyl chloride, Acetonitrile, Ammonia water Acid Amide google.com
Hydrazone Synthesis N-(4-hydroxyphenyl)-β-alanine hydrazide Aromatic aldehydes, Methanol, Reflux Hydrazone nih.govmdpi.com
Chalcone Synthesis 3-{(4-acetylphenyl)[4-phenylthiazol-2-yl]amino}propanoic acid 4'-Fluorobenzaldehyde, KOH, H₂O Chalcone mdpi.com

These synthetic strategies highlight the chemical tractability of the this compound scaffold, enabling the generation of a broad spectrum of derivatives for further scientific investigation.

Alterations of the Carboxymethoxy Group

The this compound molecule possesses two distinct carboxylic acid functionalities: one on the propanoic acid side chain and the other as part of the carboxymethoxy group attached to the phenyl ring via an ether linkage. These groups can be chemically modified to produce a range of derivatives, such as esters and amides, which can alter the molecule's physicochemical properties.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a catalytic amount of strong acid, can be employed. weebly.com Similarly, amides can be synthesized through the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent or by converting the acid to a more reactive species like an acyl chloride. rsc.org A common strategy for amide formation involves the creation of an active ester intermediate, for example, a 4-nitrophenyl ester, which subsequently reacts with an amine to form the desired amide. google.com This method is particularly useful for generating amide derivatives under mild conditions. google.com

Given the presence of two carboxylic acid groups, selective modification is a key consideration. The electronic and steric differences between the aryloxyacetic acid moiety and the phenylpropanoic acid moiety may allow for selective reactions under carefully controlled conditions. Alternatively, a non-selective transformation, such as the conversion of both acid groups to esters, can be followed by a selective deprotection step.

The following table summarizes common transformations of the carboxymethoxy group:

TransformationReagents and ConditionsProduct Functional Group
EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), HeatEster (-COOR)
AmidationAmine (e.g., Ammonia, Primary/Secondary Amine), Coupling Agent (e.g., DCC, EDC)Amide (-CONR₂)
Acyl Halide FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl Chloride (-COCl)
ReductionStrong Reducing Agent (e.g., LiAlH₄) followed by workupPrimary Alcohol (-CH₂OH)

This table presents generalized reaction types applicable to the carboxylic acid functional group.

Hybridization with Other Pharmacologically Relevant Scaffolds (e.g., Thiazolidinones, Indoles)

Molecular hybridization is a strategy in drug design where two or more pharmacophores are linked to create a single molecule with potentially enhanced or synergistic activities. The dicarboxylic nature of this compound makes it an excellent candidate for use as a linker to connect with other bioactive scaffolds.

Thiazolidinone Hybrids: Thiazolidinones, particularly thiazolidine-2,4-diones and 4-thiazolidinones, are privileged structures in medicinal chemistry. mdpi.comnih.gov Hybrid molecules are often synthesized by forming an amide bond between the carboxylic acid of a linker molecule and an amino-functionalized thiazolidinone, or through condensation reactions. For instance, propanoic acid derivatives have been used to synthesize thiazolidinone hybrids via a Knoevenagel condensation. biointerfaceresearch.com Research on structurally similar molecules, such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives, demonstrates that the propanoic acid moiety can serve as a scaffold to which a thiazole (B1198619) ring system is attached. mdpi.com This indicates a feasible pathway for linking the this compound core to a thiazolidinone scaffold.

Indole (B1671886) Hybrids: The indole nucleus is another key pharmacophore found in many natural and synthetic bioactive compounds. nih.gov Hybridization can be achieved by forming an amide or ester linkage between one of the carboxylic acid groups of the target molecule and an amino- or hydroxyl-substituted indole derivative. The synthesis of indole-isoxazole hybrids, for example, has been accomplished by first activating a carboxylic acid, which then reacts with an appropriate amine to form an amide linkage. nih.gov Similarly, indole-3-propionic acid has been converted to its methyl ester and subsequently to a hydrazide to create hydrazone hybrids. nih.gov These established synthetic routes provide a clear blueprint for conjugating the this compound scaffold with various indole-based structures.

ScaffoldLinkage TypeRepresentative Hybrid Concept
ThiazolidinoneAmideThe propanoic acid group is coupled with an amino-thiazolidinone derivative.
IndoleAmide/EsterThe carboxymethoxy or propanoic acid group is coupled with an amino- or hydroxy-indole.
ThiadiazoleImineA derivative of the propanoic acid is used to form a thiazolidinone which is then linked to a thiadiazole. biointerfaceresearch.com

This table illustrates conceptual hybridization strategies based on established synthetic methods for related compounds.

Advanced Synthetic Techniques Applied to this compound Derivatives

To improve the efficiency, yield, and environmental impact of synthesis, advanced techniques such as microwave-assisted synthesis and stereoselective approaches are increasingly employed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. quickcompany.inorientjchem.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to conventional heating methods. acs.orgnih.gov

For derivatives of this compound, MAOS can be applied to various synthetic steps. For example, the synthesis of acyl hydrazone derivatives from related propionic acids has been successfully performed using both conventional heating and microwave irradiation, with the latter significantly shortening the reaction time. orientjchem.org Similarly, the synthesis of 3-(3-aryl-1,2,4-oxadiazol-5-yl)propionic acids from succinic anhydride (B1165640) was achieved in just 2-3 minutes with good yields under microwave conditions, a significant improvement over traditional methods. researchgate.net These examples highlight the potential of microwave technology to efficiently produce a library of this compound derivatives.

Reaction TypeConventional Method (Time)Microwave Method (Time)Reference
Friedel-Crafts Acylation (related)Several hours~1.5 minutes quickcompany.in
Oxadiazole Synthesis (from succinic anhydride)Not specified (longer)2-3 minutes researchgate.net
Hydrazone Synthesis (related)5-8 hours2-10 minutes orientjchem.org

This table compares reaction times for similar synthetic transformations, demonstrating the acceleration provided by microwave irradiation.

Stereoselective Synthesis Approaches

The parent molecule, this compound, is achiral. However, introducing substituents on the propanoic acid side chain, for instance at the C-2 (α) or C-3 (β) position, can create one or more stereocenters. The synthesis of single enantiomers is often critical for pharmacological applications.

Several stereoselective synthesis strategies can be envisioned for derivatives of this scaffold. One powerful method is the use of chiral auxiliaries. For example, the Evans oxazolidinone auxiliary has been used for the enantioselective synthesis of β-amino acid derivatives starting from 3-phenylpropanoic acid. orgsyn.org In this approach, the achiral propanoic acid is first coupled to the chiral auxiliary. The resulting adduct then directs the stereoselective introduction of a new functional group, after which the auxiliary can be cleaved to yield the enantiomerically enriched product. orgsyn.org

Another approach involves starting from a chiral precursor. For instance, the stereospecific conversion of L-phenylalanine, a readily available chiral amino acid, into (S)-2-hydroxy-3-phenylpropanoic acid has been reported. researchgate.net This type of transformation, which proceeds with a defined stereochemical outcome, could be adapted to create chiral derivatives of the target molecule. These methods provide robust pathways to access specific stereoisomers of substituted this compound derivatives for further investigation.

Enzyme Modulation and Inhibition Mechanisms by this compound and its Derivatives

The capacity of this compound and related molecules to inhibit specific enzymes is a cornerstone of their pharmacological profile. This inhibition is largely dictated by the compound's chemical structure, which facilitates interactions with the active or allosteric sites of enzymes.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The inhibition can be classified into several types based on the mechanism of action:

Competitive Inhibition: The inhibitor resembles the substrate and binds to the active site of the enzyme, preventing the substrate from binding. The inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its catalytic efficiency. The inhibition cannot be overcome by increasing the substrate concentration.

Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site. This type of inhibition affects both the binding of the substrate and the catalytic activity of the enzyme.

The inhibitory activity of phenylpropanoic acid derivatives often involves their carboxylic acid group, which can form crucial interactions within the enzyme's binding pocket.

Preclinical studies have highlighted the inhibitory effects of phenylpropanoic acid derivatives on several key enzymes:

Pancreatic Lipase: This enzyme is crucial for the digestion of dietary fats. nih.gov Its inhibition is a well-established strategy for managing obesity. nih.gov Polyphenolic compounds, which share structural similarities with phenylpropanoic acid derivatives, are known to inhibit pancreatic lipase. nih.gov For instance, a tannin-rich extract from pinhão coat demonstrated non-competitive inhibition of pancreatic lipase. mdpi.com The inhibitory mechanism often involves the binding of the inhibitor to the enzyme's active site, interfering with its ability to hydrolyze triglycerides. nih.gov

Aromatic Amino Acid Aminotransferase: This enzyme plays a role in the metabolism of aromatic amino acids. drugbank.com Phenylpropanoic acid derivatives have been investigated as potential modulators of this enzyme. drugbank.com Inhibition of related enzymes like alanine aminotransferase (ALAT) has been shown to impair cancer cell growth by promoting mitochondrial metabolism. nih.gov

Insulin-Degrading Enzyme (IDE): IDE is a key enzyme in the clearance of insulin and amyloid-beta peptides. pdbj.orgnih.gov Inhibition of IDE is being explored as a potential therapeutic strategy for type 2 diabetes and Alzheimer's disease. nih.gov Structural studies have revealed that certain imidazole-derived compounds can act as dual binders of human IDE, interacting with both the catalytic and exosite of the enzyme. pdbj.org Small molecule inhibitors of IDE have been shown to increase insulin activity and improve glucose tolerance in preclinical models. frontiersin.org

Table 1: Investigated Enzyme Inhibition by Phenylpropanoic Acid Derivatives and Related Compounds

Enzyme Target Inhibitor Class/Example Inhibition Type Potential Therapeutic Application Reference
Pancreatic Lipase Tannin-rich pinhão coat extract Non-competitive Obesity mdpi.com
Pancreatic Lipase Polyphenols Not specified Obesity nih.gov
Alanine Aminotransferase (ALAT) L-cycloserine, β-chloro-L-alanine Competitive Cancer nih.gov
Insulin-Degrading Enzyme (IDE) Imidazole-derived compounds Dual binders Type 2 Diabetes, Alzheimer's Disease pdbj.org

By modulating enzyme activity, this compound and its derivatives can significantly influence metabolic pathways:

Glucose Metabolism: The inhibition of enzymes like IDE can lead to increased insulin levels, thereby enhancing glucose uptake and utilization by cells. nih.govfrontiersin.org Furthermore, activation of certain receptors by these compounds can stimulate the release of incretin hormones like GLP-1, which in turn promotes glucose-dependent insulin secretion. mdpi.com Some phenylpropanoic acid derivatives have been shown to lower plasma glucose in preclinical models of type 2 diabetes. nih.gov Glucokinase activators with a similar chemical backbone have been found to improve glucose metabolism and stimulate insulin secretion. researchgate.net

Lipid Metabolism: Inhibition of pancreatic lipase reduces the absorption of dietary fats, leading to a decrease in plasma triglyceride levels. mdpi.com This is a key mechanism for the management of obesity and dyslipidemia. frontiersin.org Additionally, activation of PPARs by these compounds can regulate the expression of genes involved in fatty acid catabolism and lipid storage. youtube.comnih.gov For example, the furanpropanoic acid derivative CMPF has been shown to prevent diet-induced hepatic lipid deposition and insulin resistance by modulating hepatic lipid homeostasis. nih.gov

Receptor Interactions and Agonistic/Antagonistic Effects

Beyond enzyme inhibition, this compound and its analogs can exert their pharmacological effects by interacting with specific cell surface and nuclear receptors.

FFA1 (GPR40): Phenylpropanoic acid derivatives have been extensively studied as agonists of FFA1. nih.gov Activation of FFA1 in pancreatic beta-cells stimulates glucose-dependent insulin secretion, making it an attractive target for the treatment of type 2 diabetes. nih.gov

FFA4 (GPR120): This receptor is expressed in various tissues, including the intestine and adipose tissue, and is involved in mediating the anti-inflammatory and insulin-sensitizing effects of omega-3 fatty acids. nih.govmdpi.com Phenylpropanoic acids have been identified as potent and selective agonists of GPR120. nih.govresearchgate.net For instance, the derivative TUG-891 is a well-characterized GPR120 agonist. nih.gov Activation of GPR120 can stimulate the secretion of GLP-1, an incretin hormone that enhances insulin release. nih.gov

Table 2: Agonistic Activity of Phenylpropanoic Acid Derivatives on Free Fatty Acid Receptors

Receptor Agonist Example Key Effects Potential Therapeutic Application Reference
FFA1 (GPR40) Phenylpropanoic acid derivatives Glucose-dependent insulin secretion Type 2 Diabetes nih.govnih.gov
FFA4 (GPR120) TUG-891 GLP-1 secretion, anti-inflammatory effects, insulin sensitization Type 2 Diabetes, Metabolic Syndrome nih.govmdpi.comresearchgate.net
FFA4 (GPR120) Isothiazole-based phenylpropanoic acids Glucose lowering Type 2 Diabetes nih.govresearchgate.net

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in metabolism and inflammation. mdpi.com

PPARα: Activation of PPARα, primarily in the liver, leads to increased fatty acid oxidation and a reduction in circulating triglyceride levels. youtube.com Fibrate drugs, which are PPARα agonists, are used to treat dyslipidemia. The interaction of phenylpropanoic acid-type agonists with specific amino acid residues in PPARα is crucial for their activation. documentsdelivered.com

PPARγ: This receptor is highly expressed in adipose tissue and plays a key role in adipogenesis, lipid storage, and insulin sensitization. nih.govnih.gov Thiazolidinediones, a class of PPARγ agonists, are used as insulin-sensitizing drugs for the treatment of type 2 diabetes. youtube.com Activation of PPARγ can inhibit the proliferation of certain cells and has been shown to suppress inflammatory responses in macrophages. nih.govkent.ac.uk

Metabotropic Glutamate Receptor (mGlu7) Potentiation

The metabotropic glutamate receptor 7 (mGlu7), a Class C G protein-coupled receptor (GPCR), is widely expressed in the central nervous system and plays a crucial role in modulating synaptic transmission. acs.org Its function makes it a therapeutic target for various neurological and psychiatric disorders. acs.org Allosteric modulators are of particular interest for their ability to fine-tune receptor activity. rsc.org However, based on the available scientific literature, no specific studies have been published that investigate the direct potentiation or modulation of the mGlu7 receptor by this compound or its derivatives.

Antimicrobial Efficacy of this compound Derivatives

Derivatives of this compound, particularly those based on the 3-((4-hydroxyphenyl)amino)propanoic acid scaffold, have demonstrated significant and structure-dependent antimicrobial activity against a range of clinically relevant pathogens. mdpi.com

Antibacterial Activity and Spectrum of Action

Novel derivatives have shown potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains that constitute a significant global health threat. mdpi.com Studies on a library of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives revealed that specific modifications, such as the incorporation of heterocyclic substituents (e.g., nitrothiophene and nitrofuran) into hydrazone-based compounds, greatly enhanced antibacterial efficacy. mdpi.com

These compounds were effective against ESKAPE pathogens, a group of bacteria known for their capacity to escape the biocidal action of antimicrobial agents. The activity extended to methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. mdpi.com For instance, certain hydrazone derivatives with heterocyclic substituents displayed promising activity against both Gram-positive pathogens, with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL for MRSA, and Gram-negative pathogens like Escherichia coli and Klebsiella pneumoniae. mdpi.com

Antifungal Properties and Relevant Pathogens

The same class of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also exhibited substantial antifungal properties against drug-resistant Candida species. mdpi.com Notably, these compounds have shown efficacy against Candida auris, an emerging multidrug-resistant fungal pathogen of global concern. mdpi.com The MIC values for some derivatives against C. auris ranged from 0.5 to 64 µg/mL, indicating potent activity. mdpi.com Hydrazone derivatives containing thiophene and dimethylpyrrole moieties were identified as having particularly promising antifungal activity against all tested isolates. mdpi.com Other studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives also reported good antimicrobial activity against the yeast-like fungus Candida albicans. mdpi.com

Mechanisms of Antimicrobial Action (e.g., Biofilm Inhibition)

The precise mechanisms of antimicrobial action for these propanoic acid derivatives are not fully elucidated. However, the activity of phenolic compounds against microbial agents is often attributed to the disruption of cell walls and metabolic processes, thereby impeding enzyme activity. mdpi.com For many classes of antimicrobials, a key strategy is the inhibition of biofilm formation, a process where microorganisms adhere to surfaces and create a protective extracellular matrix. While biofilm inhibition is a known mechanism for various natural products, specific studies detailing this mechanism for this compound derivatives are not yet available.

Anticancer and Antioxidant Properties of this compound Derivatives (In Vitro Investigations)

In vitro studies have demonstrated that derivatives of this scaffold possess promising anticancer and antioxidant activities. The presence of a phenolic (4-hydroxyphenyl) group is considered a key pharmacophore, contributing to both anticancer effects and the ability to modulate oxidative stress. researchgate.netdebuglies.com

The anticancer activity has been shown to be structure-dependent. debuglies.commdpi.com In one study, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated against the A549 non-small cell lung cancer (NSCLC) cell line. mdpi.com Several compounds were found to reduce A549 cell viability by 50% and also suppress cancer cell migration in vitro. researchgate.netmdpi.com Notably, these active compounds showed favorable, reduced cytotoxicity towards noncancerous Vero cells, suggesting a degree of selectivity for cancer cells. researchgate.netmdpi.com

Similarly, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with results showing greater cytotoxicity against the U-87 cell line. nih.gov

The antioxidant properties of these derivatives have been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.gov Several compounds exhibited potent antioxidant activity. researchgate.net For example, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide demonstrated antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. nih.gov Another promising candidate, a 3,3′-((4-hydroxyphenyl)azanediyl)bis(N′-(furan-2-ylmethylene)propanehydrazide), also exhibited potent antioxidant properties in the DPPH assay. mdpi.comnih.gov This dual functionality is significant, as reactive oxygen species (ROS) play a crucial role in cancer pathogenesis, and compounds with both antioxidant and anticancer activity are of great therapeutic interest. mdpi.comnih.gov

Modulation of Cancer Cell Viability and Migration

Derivatives of the 3-propanoic acid structure have demonstrated notable anticancer properties in preclinical evaluations. Specifically, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been assessed for their effects on cancer cells. nih.govresearchgate.net

In vitro studies revealed that certain compounds from this series could significantly reduce the viability of A549 non-small cell lung cancer cells. nih.gov Furthermore, select derivatives were also shown to suppress the migration of these cancer cells. nih.govresearchgate.net The investigation highlighted that compounds 12, 20–22, and 29 were particularly effective, reducing A549 cell viability by 50% and inhibiting cell migration. nih.gov These active compounds also displayed favorable cytotoxicity profiles when tested against noncancerous Vero cells, suggesting a degree of selectivity towards cancer cells. nih.govresearchgate.net

The research suggests that the 3-((4-hydroxyphenyl)amino)propanoic acid framework is a promising scaffold for developing novel anticancer agents that can inhibit both the proliferation and migration of cancer cells. nih.gov

Table 1: Effect of Selected 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives on A549 Cancer Cell Viability

Compound Key Structural Feature Effect on A549 Cell Viability Source(s)
20 2-Furyl substituent Reduced viability by 50% nih.gov
29 4-Nitrobenzylidene fragment Reduced viability to 31.2% nih.gov

| 30 | 4-Chlorobenzylidene fragment | Reduced viability to 58.9-65.2% | nih.gov |

Mechanisms of Antioxidant Activity (e.g., DPPH Radical Scavenging)

The antioxidant potential of propanoic acid derivatives has been a significant area of investigation, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov The DPPH assay is a common method used to determine in vitro antioxidant activity. nih.gov It employs a stable free radical that, when neutralized by an antioxidant, changes color, allowing for the measurement of scavenging capacity. nih.govmdpi.com

Studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives demonstrated that these compounds possess potent antioxidant properties. nih.govresearchgate.net The presence of a phenolic hydroxyl group in their structure is believed to contribute significantly to this activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS). nih.gov The adjacent amino group may further enhance this capacity by stabilizing the resulting phenoxyl radical. nih.gov

Several derivatives exhibited strong DPPH radical scavenging ability, with some surpassing the activity of the commercial antioxidant Butylated Hydroxytoluene (BHT). nih.gov For instance, derivatives featuring 2,5-dimethyl-1H-pyrrol-1-yl, 3,4,5-trimethoxybenzylidene, and 4-chlorobenzylidene fragments showed high scavenging activity. nih.gov Similarly, research on 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives also identified compounds with DPPH radical scavenging activity that was approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid. nih.gov

Table 2: DPPH Radical Scavenging Activity of Selected Propanoic Acid Derivatives

Compound/Derivative Class Key Structural Feature DPPH Scavenging Activity Source(s)
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Cmpd 16) 2,5-dimethyl-1H-pyrrol-1-yl 61.2% inhibition nih.gov
3-((4-hydroxyphenyl)amino)propanoic acid derivative (Cmpd 33) 3,4,5-trimethoxybenzylidene 60.6% inhibition nih.gov
N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide N/A 1.37 times higher than ascorbic acid nih.gov
1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone S-substituted triazolethione 1.13 times higher than ascorbic acid nih.gov

| Butylated Hydroxytoluene (BHT) (Reference) | N/A | 22.0% inhibition | nih.gov |

Other Reported Biological Effects (e.g., Antihyperlipidemic, Analgesic, Antipyretic)

While antihyperlipidemic, analgesic, and antipyretic activities have not been specifically reported for this compound in the reviewed literature, related compounds within the broader class of propanoic acids have been investigated for such effects.

For example, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a structural analog, has been studied for its effects on atherosclerosis in hypercholesterolemic rabbits. nih.gov This compound was found to prevent the development of aortic atherosclerosis, an effect attributed to its antioxidative properties rather than a direct cholesterol-lowering impact. nih.gov This suggests a potential role for related phenylpropanoic acids in mitigating conditions associated with high cholesterol. nih.gov

The propanoic acid moiety is a core feature of a major class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which are widely used for their analgesic and antipyretic properties. Although structurally distinct from this compound, the general class of propanoic acid derivatives is known for these therapeutic applications. ontosight.ai Other research on different chemical structures, such as dimethyl dimethoxy biphenyl dicarboxylate, has also shown potent hypolipidemic, analgesic, and antipyretic effects in animal models. nih.gov However, further investigation is required to determine if this compound or its immediate derivatives possess similar biological activities.

Identification of Pharmacophoric Elements within the this compound Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, the key pharmacophoric elements can be inferred from its structural components and comparison with related active molecules.

Aromatic Ring: The phenyl group often serves as a central hydrophobic core that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

Propanoic Acid Moiety: This flexible chain allows the terminal carboxylic acid group to orient itself optimally for interaction. The carboxylic acid group itself is a critical hydrogen bond donor and acceptor and can also exist as a carboxylate anion, forming ionic interactions with positively charged residues like arginine or lysine.

Carboxymethoxy Group: The ether oxygen and the second carboxylic acid group introduce additional points for hydrogen bonding. The presence of two carboxylic acid groups suggests that this scaffold can chelate metal ions or form multiple ionic and hydrogen bonds within a binding site.

Studies on related phenylpropanoic acid derivatives have highlighted the importance of these features. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the phenolic hydroxyl group and the propanoic acid moiety were identified as crucial for high-affinity target binding and antioxidant activity. mdpi.com Similarly, research on other dicarboxylic acid-containing compounds has demonstrated that the spatial arrangement of the two acidic groups is critical for their biological function.

Positional and Substituent Effects on Biological Activity

The biological activity of the this compound scaffold can be significantly modulated by altering the position of the substituents on the phenyl ring and by introducing new functional groups.

The substitution pattern on the phenyl ring is a critical determinant of activity. In many classes of phenylpropanoic acid derivatives, para-substitution (at position 4) is optimal for activity. This is often because the binding pockets of target proteins are linear, and a para-substituted ligand can span the pocket to interact with residues at both ends.

The nature of the substituents also plays a vital role. The introduction of different groups can affect the molecule's electronics, lipophilicity, and steric profile. For example, in studies of related 2-phenyl-4-quinolone-3-carboxylic acid derivatives, the introduction of a fluoro group at the meta-position of the 2-phenyl ring resulted in the highest in vitro anticancer activity. nih.gov Replacing the fluorine with a chlorine or methoxy (B1213986) group led to a significant decrease in activity, highlighting the sensitive dependence of activity on the substituent's electronic and steric properties. nih.gov

The following table summarizes hypothetical substituent effects on the biological activity of the this compound scaffold, based on general principles of medicinal chemistry and findings from related series.

Position Substituent Predicted Effect on Activity Rationale
Phenyl Ring (ortho)-ClDecreasePotential for steric hindrance with the binding pocket.
Phenyl Ring (meta)-OHIncreaseCan act as a hydrogen bond donor/acceptor, potentially forming additional interactions with the target.
Phenyl Ring (para)-OCH3VariableMay increase lipophilicity, which could enhance cell permeability, but could also introduce steric clashes.
Propanoic Acid Chainα-methylationDecreaseReduced conformational flexibility and potential for steric hindrance.

Conformational Analysis and its Influence on Ligand-Target Binding

The three-dimensional conformation of a ligand is a critical factor in its ability to bind to a biological target. The this compound scaffold possesses considerable conformational flexibility due to the rotatable bonds in the propanoic acid and carboxymethoxy side chains.

Conformational analysis aims to identify the low-energy, biologically active conformation of a molecule. The relative orientation of the two carboxylic acid groups and the phenyl ring is likely to be a key determinant of binding affinity. It is hypothesized that a specific spatial arrangement of these groups is required to match the geometry of the target's binding site.

The flexibility of the propanoic acid chain allows the terminal carboxyl group to adopt various positions relative to the phenyl ring. This flexibility can be advantageous, as it allows the ligand to adapt to the specific shape of the binding pocket. However, excessive flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be used to explore the conformational landscape of this compound and its analogs. These studies can help to identify the most stable conformations and to understand how different substituents influence the preferred geometry of the molecule.

Development and Validation of QSAR/QSPR Models for Predicting Biological Activity and Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties. These models are valuable tools in drug discovery for predicting the activity of untested compounds and for guiding the design of new analogs with improved properties.

The development of a QSAR model for a series of this compound analogs would typically involve the following steps:

Data Set Assembly: A dataset of compounds with measured biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic, steric, hydrophobic, and topological parameters, are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques such as cross-validation and by predicting the activity of an external set of compounds not used in model development.

For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to other classes of compounds to understand the relationship between the 3D properties of molecules and their biological activity. mdpi.com These models provide contour maps that visualize the regions around the aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are predicted to increase or decrease activity.

A hypothetical QSAR study on a series of this compound analogs might reveal that:

Increased negative electrostatic potential near the carboxylic acid groups is favorable for activity, consistent with ionic interactions.

A bulky substituent at the ortho-position of the phenyl ring is detrimental to activity, indicating a sterically constrained binding pocket.

Increased hydrophobicity in a specific region of the molecule enhances activity, suggesting the presence of a hydrophobic pocket in the target protein.

The following table presents a hypothetical set of data that could be used to develop a QSAR model for a series of analogs.

Compound Log(1/IC50) LogP Molecular Weight Hydrogen Bond Donors Hydrogen Bond Acceptors
Analog 15.21.5224.224
Analog 25.81.8238.224
Analog 34.92.1252.324
Analog 46.11.6240.235

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the binding mode and affinity of potential drug candidates. By simulating the interaction between a ligand and a target's binding site, docking algorithms can estimate the binding free energy (ΔG) and the inhibition constant (Ki), providing a quantitative measure of the interaction strength. nih.gov

While specific docking studies on 3-(4-(Carboxymethoxy)phenyl)propanoic acid are not extensively documented, research on structurally similar arylpropanoic acid derivatives provides significant insight into the methodology. For instance, docking studies on β-hydroxy-β-arylpropanoic acids were performed to identify potential cyclooxygenase-2 (COX-2) inhibitors. mdpi.com Similarly, derivatives of 2-(3-benzoylphenyl)propanoic acid were docked into the crystal structures of various matrix metalloproteinases (MMPs) and cyclooxygenases (COX-1 and COX-2) to understand their inhibitory potential. nih.govresearchgate.net In these studies, flexible ligand docking simulations were typically run multiple times (e.g., 10 independent runs) to identify the lowest energy conformation, which is presumed to be the most stable binding mode. nih.gov The results from such studies can effectively guide the synthesis of more potent and selective inhibitors. scilit.com

Table 1: Example of Molecular Docking Results for Propanoic Acid Derivatives Against Various Receptors

Compound/DerivativeTarget ProteinBinding Free Energy (ΔGb, kcal/mol)Predicted Inhibition Constant (Ki)Reference
2-(3-benzoylphenyl)propanohydroxamic acid (Ketoprofen derivative)COX-1-9.58145.12 nM nih.gov
2-(3-benzoylphenyl)propanohydroxamic acid (Ketoprofen derivative)COX-2-11.218.11 nM nih.gov
2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid (Ketoprofen derivative)COX-1-10.0570.16 nM nih.gov
2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid (Ketoprofen derivative)COX-2-11.514.91 nM nih.gov
3-hydroxy-3,3-diphenyl-propanoic acidCOX-2-9.21- mdpi.com

This table presents data from studies on derivatives to illustrate the type of information obtained from molecular docking simulations.

Ligand-Target Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)

Following molecular docking, a detailed analysis of the interactions between the ligand and the target protein is essential for understanding the structural basis of binding. These non-covalent interactions are the primary forces holding the ligand-receptor complex together. Key interactions include:

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom donor (like an -OH or -NH group) and an acceptor (like an oxygen or nitrogen atom). The carboxylic acid and ether oxygen groups of this compound would be expected to be primary sites for hydrogen bonding.

Hydrophobic Interactions: These occur between the nonpolar regions of the ligand and the protein, such as the phenyl ring of the propanoic acid derivative and hydrophobic amino acid residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket.

Pi-Pi Stacking: This interaction occurs between aromatic rings. The phenyl group of the compound can interact with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the target protein.

In studies of 2-(3-benzoylphenyl)propanoic acid derivatives, analysis of the docked poses revealed both hydrophilic and hydrophobic interactions that were superior to the parent drug, ketoprofen. nih.gov The stability of ligand-protein complexes is often highly dependent on the strength and number of these interactions. For example, in simulations of cyclotide interactions with lipid membranes, electrostatic attractions were identified as the main initial driving force, followed by the insertion of hydrophobic residues into the membrane core to form stable complexes. nih.gov

Quantum Chemical Calculations (e.g., DFT Studies on Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. These calculations provide insights into molecular structure, reactivity, and stability. DFT studies can determine several key parameters:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

Global Reactivity Descriptors: From the HOMO and LUMO energies, other properties like ionization potential, electron affinity, chemical potential, and molecular hardness can be calculated to predict a molecule's reactivity. nih.gov

DFT studies on phenylpropionic acid derivatives have shown that substitutions on the phenyl ring can influence these electronic properties. For instance, a study of hydroxyl-, methyl-, and methoxy-substituted phenylpropionic acids revealed high kinetic stability, as indicated by HOMO-LUMO energy gaps greater than 4.0 eV. researchgate.net Similarly, DFT calculations on 2-thiophene carboxylic acid thiourea (B124793) derivatives were used to compare their electronic properties and identify features beneficial for their pharmaceutical application. mdpi.com

Table 2: Example of Electronic Properties Calculated via DFT for Related Compounds

Compound/DerivativeBasis SetHOMO (eV)LUMO (eV)Energy Gap (ΔE, eV)Reference
2-hydroxyphenylpropionic acidB3LYP-9.011-1.2557.756 researchgate.net
4-methylphenylpropionic acidB3LYP-8.915-1.2057.710 researchgate.net
4-methoxyphenylpropionic acidB3LYP-8.583-1.1647.419 researchgate.net
Allyl Mercaptan DerivativeB3LYP/cc-pVQZ-6.79-0.736.06 nih.gov

This table presents data from studies on related molecules to illustrate the typical output of quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Stability and Dynamics of Compound-Target Complexes

While molecular docking provides a static snapshot of a binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability and flexibility of the ligand-receptor complex. mdpi.com By simulating the complex in a realistic environment (e.g., solvated in water at physiological temperature and pressure), MD can validate the stability of the binding pose predicted by docking. researchgate.net

Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over the course of the simulation. A stable, converging RMSD value suggests that the complex has reached equilibrium and the binding is stable.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values can highlight flexible regions of the protein or ligand.

MD simulations are widely used to confirm the stability of docked complexes. For example, simulations of various inhibitors with their target proteins have been run for periods up to 100 ns to ensure the stability of the interactions observed in docking. researchgate.net Studies on fatty acids have also used MD to understand their interactions and self-assembly in different environments. nih.govresearchgate.net

Virtual Screening and Lead Optimization through Computational Methods

Virtual screening is a powerful computational strategy used in the early stages of drug discovery to search large databases of chemical compounds and identify those that are most likely to bind to a drug target. nih.gov There are two main approaches:

Structure-Based Virtual Screening (SBVS): This method uses molecular docking to screen libraries of compounds against the 3D structure of a biological target. It is effective when the target structure is known. nih.gov

Ligand-Based Virtual Screening (LBVS): When a target's structure is unknown, this method uses information from known active ligands to find other compounds with similar properties (e.g., shape, pharmacophores). mdpi.com

Once initial "hits" are identified through virtual screening, the next step is lead optimization . This process involves modifying the chemical structure of the hit compounds to improve their potency, selectivity, and other drug-like properties. Computational methods, including quantitative structure-activity relationship (QSAR) modeling and machine learning, are increasingly used to guide this process. acs.org For example, a novel lead optimization pipeline might use docking to generate initial candidates, followed by iterative QSAR modeling to select a small number of compounds for experimental testing, thereby increasing efficiency and reducing costs. acs.org This combination of virtual screening and computational optimization accelerates the journey from an initial hit to a viable drug candidate. nih.gov

Metabolic Fate and Preclinical Pharmacokinetics

Biotransformation Pathways of Phenylpropanoic Acid Derivatives

The biotransformation of phenylpropanoic acid derivatives generally proceeds through several major pathways, including modifications to both the aromatic ring and the propanoic acid side chain. These reactions primarily aim to increase the water solubility of the compound, thereby facilitating its excretion.

Ring Fission, Demethylation, and Dehydroxylation:

For aromatic compounds, ring fission is a potential but less common metabolic pathway in mammals compared to microorganisms. More prevalent are reactions such as O-demethylation and hydroxylation. Aromatic ethers, for instance, are known to be metabolized via O-dealkylation catalyzed by cytochrome P450 enzymes. nih.gov In the case of "3-(4-(Carboxymethoxy)phenyl)propanoic acid," the ether linkage of the carboxymethoxy group is a likely site for metabolic cleavage.

Furthermore, studies on the catabolism of phenylpropanoic acid and its hydroxylated derivatives by microorganisms like Escherichia coli have demonstrated that the benzene (B151609) nucleus can undergo meta-fission, leading to the formation of smaller molecules like succinate, pyruvate, and acetaldehyde. nih.gov While this is a microbial process, it highlights a potential route of degradation.

Role of Gut Microbiota in Metabolite Formation and Bioavailability

The gut microbiota plays a crucial role in the metabolism of many xenobiotics, including phenylpropanoic acid derivatives. These microorganisms possess a diverse array of enzymes capable of transforming compounds that may not be metabolized by host enzymes.

Research has shown that the gut microbiota can degrade plant-derived fibers, leading to the production of aromatic metabolites such as ferulic acid, 3-phenylpropanoic acid, and 3-hydroxyphenylpropionic acid in the feces of mice. nih.gov This indicates that the basic phenylpropanoic acid structure can be a product of microbial metabolism. The gut microbiome is also known to influence the metabolism of persistent environmental toxicants like polybrominated diphenyl ethers, affecting the levels of various intermediary metabolites. nih.gov

Anaerobic metabolism of aromatic compounds often involves the cleavage of methyl ether bonds, a process known as O-demethylation. oup.com This suggests that the carboxymethoxy group of "this compound" could be a target for microbial enzymes, potentially leading to the formation of 3-(4-hydroxyphenyl)propanoic acid. The gut microbiota is a key player in the production of various metabolites that can influence host physiology. mdpi.comfrontiersin.orgahajournals.org For instance, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), a metabolite produced by gut microbiota, has been shown to have various biological effects. nih.gov

Absorption, Distribution, and Excretion Patterns in Preclinical Animal Models

Specific data on the absorption, distribution, and excretion (ADME) of "this compound" are not available. However, studies on other phenylpropanoic acid derivatives provide some general insights.

For example, a study on a non-steroidal selective androgen receptor modulator, a complex propionamide (B166681) derivative, in rats demonstrated rapid absorption, slow clearance, and a moderate volume of distribution, with dose-dependent oral bioavailability. nih.gov Another study on various 3,4-methylenedioxy derivatives of phenylpropanoic and other acids in rats showed that the compounds and their metabolites were excreted in the urine within 24 hours, with recoveries of approximately 85%. nih.gov

The presence of two carboxylic acid groups in "this compound" would be expected to increase its polarity, which may influence its absorption and distribution characteristics. Generally, highly polar compounds are less readily absorbed from the gastrointestinal tract and may have a more limited distribution into tissues. Excretion is likely to occur primarily via the urine and feces, either as the unchanged parent compound or as more polar metabolites.

Identification and Characterization of Major Metabolites and Conjugates

While specific metabolites of "this compound" have not been reported, based on the metabolism of structurally similar compounds, several major metabolites and conjugates can be predicted.

The primary metabolic transformations are expected to be:

O-dealkylation: Cleavage of the ether bond of the carboxymethoxy group to yield 3-(4-hydroxyphenyl)propanoic acid and glycolic acid. This is a common metabolic pathway for aromatic ethers. nih.gov

Hydroxylation: Addition of one or more hydroxyl groups to the aromatic ring, leading to various hydroxylated derivatives.

Side-chain oxidation: Oxidation of the propanoic acid side chain.

Conjugation: The parent compound and its phase I metabolites (hydroxylated and dealkylated products) are likely to undergo phase II conjugation reactions to further increase their water solubility for excretion. Common conjugates include:

Glucuronide conjugates: Formation of glucuronides at the carboxylic acid and any newly formed hydroxyl groups.

Sulfate conjugates: Formation of sulfates at any phenolic hydroxyl groups.

Glycine conjugates: Conjugation of the carboxylic acid groups with glycine. This has been observed as a major metabolic pathway for similar phenylpropanoic acid derivatives in rats. nih.gov

A study on related phenylpropanoic acid derivatives with polar functionalities showed that they undergo various metabolic transformations to produce more favorable pharmacokinetic profiles. nih.gov

Table of Potential Metabolites

Metabolite Name Predicted Metabolic Pathway Significance
3-(4-Hydroxyphenyl)propanoic acidO-Dealkylation of the carboxymethoxy groupA primary Phase I metabolite resulting from ether cleavage.
Hydroxylated derivativesAromatic ring hydroxylationIncreases polarity for excretion.
Glucuronide conjugatesGlucuronidation of carboxylic acid and hydroxyl groupsMajor Phase II metabolites for detoxification and elimination.
Sulfate conjugatesSulfation of phenolic hydroxyl groupsAnother important Phase II conjugation pathway.
Glycine conjugatesConjugation of the carboxylic acid moieties with glycineA known metabolic route for similar phenylpropanoic acids. nih.gov

Analytical Methodologies for Detection and Characterization in Academic Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of 3-(4-(Carboxymethoxy)phenyl)propanoic acid from complex mixtures and for its quantification. The choice of technique depends on the compound's physicochemical properties, the matrix in which it is present, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Due to the presence of two carboxylic acid groups and a phenyl ring, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol (B129727), with an acid modifier such as formic acid or trifluoroacetic acid to ensure the carboxylic acid groups are protonated, leading to better retention and peak shape.

For the separation of dicarboxylic acids, specialized columns can be employed. For instance, a Newcrom BH column has been used for the analysis of similar compounds with a mobile phase of water and perchloric acid, with UV detection at 200 nm sielc.com. A normal-phase HPLC (NP-HPLC) method has also been developed for a structurally related compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, using a silica column with a mobile phase of hexane, ethyl acetate, and trifluoroacetic acid researchgate.net.

High-Performance Thin Layer Chromatography (HPTLC) offers a planar chromatography alternative, suitable for screening multiple samples simultaneously. For phenolic compounds, including those with a similar core structure to this compound, HPTLC has been used effectively. The separation is achieved on a high-performance silica gel plate, and visualization is often enhanced by using derivatizing agents and viewing under UV light nih.gov.

Table 1: Exemplar HPLC and HPTLC Parameters for Phenylpropanoic Acid Derivatives

ParameterHPLC (Reversed-Phase)HPTLC
Stationary PhaseC18 (e.g., 250 mm x 4.6 mm, 5 µm)HPTLC silica gel 60 F254
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient elution)Toluene:Ethyl Acetate:Formic Acid (e.g., 5:4:1, v/v/v)
DetectionUV-Vis (e.g., 254 nm)UV (254 nm and 366 nm before and after derivatization)
Flow Rate1.0 mL/minN/A

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to the low volatility of carboxylic acids like this compound, derivatization is a mandatory step to convert the polar carboxylic acid groups into more volatile esters. Common derivatization agents include diazomethane, silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), or alcohols in the presence of an acid catalyst to form methyl or ethyl esters.

Once derivatized, the compound can be separated on a nonpolar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) and detected by a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS). The European Pharmacopoeia, for instance, mandates a GC method for the determination of a similar compound, 3-[4-(2-methylpropyl)phenyl]propanoic acid, after a methylation reaction researchgate.net.

Capillary Electrophoresis (CE) and Supercritical Fluid Chromatography (SFC)

Capillary Electrophoresis (CE) separates compounds based on their electrophoretic mobility in an electric field. For acidic compounds like this compound, Capillary Zone Electrophoresis (CZE) is a suitable mode. The two carboxylic acid groups will be deprotonated at neutral or basic pH, giving the molecule a negative charge and allowing it to migrate towards the anode. The separation can be optimized by adjusting the pH, voltage, and composition of the background electrolyte nih.govnih.gov.

Supercritical Fluid Chromatography (SFC) utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase wikipedia.org. SFC is considered a type of normal-phase chromatography and is particularly useful for the separation of chiral compounds and thermally labile molecules wikipedia.org. For acidic compounds, a polar co-solvent (modifier) such as methanol is typically added to the CO2 mobile phase to improve solubility and interaction with the stationary phase. The separation can be performed on a variety of stationary phases, including those used in HPLC nih.govresearchgate.net.

Spectroscopic Methods for Structural Elucidation and Impurity Profiling

Spectroscopic techniques are indispensable for the structural confirmation of this compound and the identification of any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methylene protons of the propanoic acid side chain, the methylene protons of the carboxymethoxy group, and the acidic protons of the two carboxyl groups. The aromatic protons would likely appear as two doublets in the aromatic region (around 7-8 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene protons adjacent to the phenyl ring and the carboxylic acid group would appear as triplets in the aliphatic region (around 2.5-3.0 ppm). The methylene protons of the carboxymethoxy group would likely be a singlet around 4.5-5.0 ppm. The carboxylic acid protons would appear as broad singlets at a downfield chemical shift (typically >10 ppm).

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom. This would include two signals for the carbonyl carbons of the carboxylic acids, signals for the four distinct aromatic carbons (two substituted and two unsubstituted), and signals for the three methylene carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

AtomPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CH (ortho to -CH₂CH₂COOH)~7.2 (d)~130
Aromatic CH (ortho to -OCH₂COOH)~6.9 (d)~115
-CH₂-Ar~2.9 (t)~35
-CH₂-COOH~2.6 (t)~30
-O-CH₂-COOH~4.6 (s)~65
-CH₂-COOH>10 (br s)~178
-OCH₂-COOH>10 (br s)~175

Note: These are predicted values based on the analysis of structurally similar compounds and may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS and LC-MS/MS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For a dicarboxylic acid like this compound, electrospray ionization (ESI) is a common ionization technique, often in negative ion mode to deprotonate the acidic protons.

MS: In a full scan mass spectrum, the deprotonated molecule [M-H]⁻ would be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.

LC-MS/MS: When coupled with liquid chromatography, tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantification and structural analysis. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, expected fragmentations would include the loss of CO₂, H₂O, and cleavage of the carboxymethoxy and propanoic acid side chains. For dicarboxylic acids, derivatization to their butyl esters can be employed for analysis by LC-MS/MS in positive ion mode oup.com.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are indispensable for the structural confirmation of this compound. IR spectroscopy probes the vibrational modes of functional groups, while UV-Vis spectroscopy provides information on the electronic transitions within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct functional groups. The presence of two carboxylic acid groups and a phenyl ring results in a complex but interpretable spectrum.

A very broad absorption band is anticipated in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the hydrogen-bonded carboxylic acid dimers. europa.eu The C-H stretching vibrations of the aromatic ring and the aliphatic chain are expected to appear around 3030 cm⁻¹ and in the 2960–2850 cm⁻¹ range, respectively. libretexts.org

One of the most prominent features will be the strong absorption from the C=O (carbonyl) stretching of the two carboxylic acid groups, typically observed between 1725 and 1700 cm⁻¹. europa.eu The ether linkage (Ar-O-CH₂) is expected to produce a strong C-O stretching band. The aromatic ring will give rise to several bands, including C=C stretching vibrations in the 1600–1450 cm⁻¹ region and C-H out-of-plane bending vibrations between 1000 and 650 cm⁻¹, which can provide information about the substitution pattern of the benzene ring. libretexts.org

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Carboxylic Acid O-H3300 - 2500 (Broad)Stretching
Aromatic C-H~3030Stretching
Aliphatic C-H2960 - 2850Stretching
Carboxylic Acid C=O1725 - 1700 (Strong)Stretching
Aromatic C=C1600 - 1450Stretching
Ether C-O1250 - 1050Asymmetric Stretching

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions of the substituted benzene ring. For structurally similar compounds like 2-phenylpropanoic acid and hydrocinnamic acid (3-phenylpropanoic acid), characteristic absorption bands are observed. researchgate.netnist.gov The spectrum of 2-phenylpropanoic acid shows bands at approximately 228 nm and 257 nm. researchgate.net These absorptions are attributed to the π → π* electronic transitions of the aromatic system. Given the structural similarities, this compound is expected to exhibit absorption maxima in a similar UV region, which is useful for its detection and quantification in solution, for instance, in HPLC analysis. pensoft.netcreative-proteomics.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. A study on the surface-enhanced Raman scattering (SERS) of 3-phenylpropionic acid revealed that the molecule interacts with metal surfaces via its carboxylate group, with the aromatic ring oriented nearly perpendicular to the surface. researchgate.net Key Raman bands for similar molecules include ring breathing modes and C=O stretching vibrations. researchgate.net The analysis of Raman spectra can thus offer insights into molecular structure and orientation, especially in studies involving interactions with surfaces or other molecules.

Functional GroupExpected Raman Shift (cm⁻¹)Vibration Type
Aromatic Ring1610 - 1580C=C Stretching
Aromatic Ring~1000Ring Breathing (Symmetric)
Carboxylic Acid C=O1680 - 1640Stretching
Aliphatic C-H3000 - 2800Stretching

Method Validation and Application in Research Settings (e.g., Stability Studies)

For the use of this compound in research, it is imperative to develop and validate analytical methods for its accurate quantification. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose. creative-proteomics.comsielc.com The validation of such a method must be performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability. europa.euactascientific.com

Method Validation

A typical validation for an HPLC method would include the assessment of specificity, linearity, accuracy, precision, and robustness. actascientific.comsphinxsai.com

Specificity: This is demonstrated by showing that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. Forced degradation studies are crucial for this purpose. researchgate.netresearchgate.net By subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light), potential degradation products are generated. The method is considered specific if it can separate the main compound from these degradation products. researchgate.netamazonaws.com

Linearity: The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations and demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. sphinxsai.com

Accuracy: Accuracy is determined by measuring the recovery of a known amount of the analyte spiked into a sample matrix. The results are expressed as a percentage of the true value.

Precision: This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). It is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net

Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, column temperature, and flow rate. actascientific.comresearchgate.net

Validation ParameterTypical Acceptance Criteria (ICH)Purpose
SpecificityAnalyte peak is resolved from degradants/impuritiesEnsures accurate measurement of the analyte without interference
LinearityCorrelation coefficient (r²) ≥ 0.99Confirms proportional response to concentration
AccuracyRecovery typically within 98-102%Measures closeness of results to the true value
Precision (Repeatability)RSD ≤ 2%Measures agreement between replicate analyses
RobustnessSystem suitability parameters remain within limitsDemonstrates reliability with minor method variations

Application in Stability Studies

A validated stability-indicating analytical method is essential for conducting stability studies. pensoft.net These studies are designed to understand how the quality of the compound changes over time under the influence of various environmental factors. researchgate.net In a research setting, this could involve assessing the stability of the compound in different solvents, at various pH values, or under different storage temperatures. pensoft.net For instance, a study might involve dissolving the compound in buffers at pH 7.4 and pH 9.0 and monitoring its concentration over time at 37°C to simulate physiological conditions. pensoft.net The appearance of degradation products and the decrease in the concentration of the parent compound are monitored using the validated HPLC method. pensoft.net Such studies are fundamental for determining the shelf-life and appropriate storage conditions for the compound and its formulations in a research context. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for 3-(4-(Carboxymethoxy)phenyl)propanoic Acid and its Scaffolds

The 3-phenylpropanoic acid motif is present in a variety of compounds that have been investigated for their interaction with several G protein-coupled receptors (GPCRs). Future research should aim to systematically screen this compound and its analogues against a wider array of biological targets.

One promising area of exploration is the GPR34 receptor, which is implicated in immunological responses and neurological disorders. nih.gov A recent study on (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives, which share a similar core structure, identified potent GPR34 antagonists. nih.gov The most potent compound from this series demonstrated efficacy in a mouse model of neuropathic pain, highlighting the therapeutic potential of targeting GPR34 with this class of molecules. nih.gov

Another relevant target is the free fatty acid receptor 4 (FFA4, also known as GPR120), which is involved in metabolic diseases like type 2 diabetes. nih.gov Research on 3-(4-(phenoxymethyl)phenyl)propanoic acid derivatives has yielded potent and selective FFA4 agonists. nih.gov One such agonist, compound 1g , not only showed high potency and selectivity for FFA4 but also demonstrated a dose-dependent reduction in blood glucose in an anti-diabetic evaluation, performing better than a clinical phase III drug. nih.gov

Furthermore, the G protein-coupled receptor 40 (GPR40) remains an attractive target for the treatment of type 2 diabetes. Phenylpropanoic acid derivatives have been a focus of research for developing potent GPR40 agonists. nih.gov By modifying the scaffold to include polar substituents, researchers have been able to improve the cytotoxicity profiles and pharmacokinetic properties of these compounds. nih.gov

The following table summarizes the biological targets identified for structurally similar phenylpropanoic acid derivatives:

Compound ScaffoldBiological TargetTherapeutic AreaKey Findings
(S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acidGPR34Neuropathic PainIdentification of potent antagonists with in vivo efficacy. nih.gov
3-(4-(phenoxymethyl)phenyl)propanoic acidFFA4 (GPR120)Type 2 DiabetesDevelopment of potent and selective agonists with in vivo anti-diabetic effects. nih.gov
Phenylpropanoic acid derivatives with polar substituentsGPR40Type 2 DiabetesImproved cytotoxicity and pharmacokinetic profiles of GPR40 agonists. nih.gov

Future work should involve high-throughput screening of a library of this compound derivatives against a panel of GPCRs and other relevant biological targets to uncover novel therapeutic opportunities.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound and its derivatives, the integration of "omics" technologies is crucial. These technologies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular changes induced by these compounds in biological systems.

A multi-omics approach can help in:

Target Deconvolution: Identifying the primary molecular targets and off-target effects of the compounds.

Pathway Analysis: Elucidating the signaling pathways and metabolic networks modulated by the compounds.

Biomarker Discovery: Identifying potential biomarkers for monitoring the efficacy and response to treatment with these compounds.

For instance, a multi-omics investigation into the mechanism of action of an anti-tubercular fatty acid analog revealed significant alterations in bacterial metabolism, including fatty acid biosynthesis and pyrimidine (B1678525) metabolism. This comprehensive approach provided a system-wide picture of the drug-induced cellular changes, which would not have been possible with traditional methods.

Future studies on this compound scaffolds could employ similar multi-omics strategies to comprehensively characterize their mechanism of action and identify novel therapeutic applications.

Development of Advanced Delivery Systems for Research Probes

The utility of this compound and its derivatives as research probes can be significantly enhanced through the development of advanced delivery systems. These systems can improve the solubility, stability, and bioavailability of the compounds, enabling more effective in vitro and in vivo studies.

Potential delivery systems that could be explored include:

Nanoparticles: Encapsulating the compounds in nanoparticles can protect them from degradation and facilitate their delivery to specific cells or tissues.

Liposomes: These lipid-based vesicles can be used to deliver both hydrophilic and lipophilic compounds.

Prodrugs: Modifying the chemical structure of the compounds to create prodrugs can improve their pharmacokinetic properties.

The development of such delivery systems would be particularly beneficial for compounds with poor solubility or rapid metabolism, allowing for more accurate and reproducible experimental results.

Collaborative Research Initiatives in Medicinal Chemistry and Chemical Biology

Advancing the research on this compound and its scaffolds will require collaborative efforts between medicinal chemists and chemical biologists. Medicinal chemists can contribute their expertise in designing and synthesizing novel derivatives with improved potency, selectivity, and drug-like properties. Chemical biologists can then use these compounds as tools to probe biological systems and elucidate their mechanisms of action.

Such collaborations can accelerate the drug discovery process by fostering a multidisciplinary approach that integrates chemical synthesis, biological evaluation, and mechanistic studies. The establishment of research consortia and partnerships between academic institutions and pharmaceutical companies can provide the necessary resources and expertise to drive these initiatives forward. For example, the discovery of GPR34 antagonists involved a collaboration between a Key Laboratory of Drug Targeting and Drug Delivery System and a State Key Laboratory of Biotherapy. nih.gov

Addressing Specific Research Gaps in the Bioactivity and Metabolism of the Compound

A significant research gap exists in the understanding of the bioactivity and metabolism of this compound itself. While research on related compounds provides valuable insights, direct studies on this specific molecule are needed to fully characterize its pharmacological profile.

Key research questions that need to be addressed include:

What are the specific biological targets of this compound?

What is its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties?

What are the major metabolites of the compound, and are they biologically active?

Does the compound exhibit any off-target effects or toxicity?

Answering these questions will require a combination of in vitro and in vivo studies, including metabolic stability assays, metabolite identification studies, and pharmacokinetic profiling in animal models. This knowledge is essential for assessing the therapeutic potential of this compound and for guiding the design of future derivatives with improved properties.

Q & A

Q. What advanced techniques resolve crystallization challenges for X-ray diffraction studies?

  • Methodological Answer : Use solvent vapor diffusion with acetone/water mixtures. If crystallization fails, derivatize with heavy atoms (e.g., bromine) or employ cryo-EM for amorphous samples. Pair with powder XRD to confirm crystallinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.